Cas no 914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole)

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole structure
914306-50-6 structure
Produktname:1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
CAS-Nr.:914306-50-6
MF:C21H24N2
MW:304.428665161133
MDL:MFCD27923076
CID:1016424
PubChem ID:58037491

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
    • 1-(2,6-diisopropylphenyl)-2-phenylimidazole
    • 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
    • AK142553
    • AX8282372
    • 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
    • 1-[2,6-Bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazole (ACI)
    • 2-Phenyl-1-(2,6-diisopropylphenyl)-1H-imidazole
    • CS-0154310
    • DS-6458
    • 914306-50-6
    • MFCD27923076
    • AKOS022175028
    • C77122
    • 1-[2,6-bis(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
    • SCHEMBL2040213
    • C21H24N2
    • DA-31523
    • DTXSID50728686
    • MDL: MFCD27923076
    • Inchi: 1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
    • InChI-Schlüssel: DGCQHTACQZUATF-UHFFFAOYSA-N
    • Lächelt: N1=C(C2C=CC=CC=2)N(C2C(C(C)C)=CC=CC=2C(C)C)C=C1

Berechnete Eigenschaften

  • Genaue Masse: 304.19400
  • Monoisotopenmasse: 304.193948774g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 343
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topologische Polaroberfläche: 17.8

Experimentelle Eigenschaften

  • Siedepunkt: 454.5°C at 760 mmHg
  • PSA: 17.82000
  • LogP: 5.78610

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Sicherheitsinformationen

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Zolldaten

  • HS-CODE:2933290090
  • Zolldaten:

    China Zollkodex:

    2933290090

    Übersicht:

    293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JC645-200mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95+%
200mg
1049.0CNY 2021-07-12
Chemenu
CM187325-5g
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95%
5g
$1346 2021-08-05
Ambeed
A193706-250mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95%
250mg
$56.0 2024-08-02
Chemenu
CM187325-1g
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95%
1g
$106 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JC645-100mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95+%
100mg
766CNY 2021-05-08
abcr
AB528119-1g
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole; .
914306-50-6
1g
€281.50 2025-02-20
A2B Chem LLC
AI61203-1g
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole
914306-50-6 95%
1g
$108.00 2024-07-18
1PlusChem
1P00IH4J-100mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole
914306-50-6 95%
100mg
$27.00 2024-04-20
1PlusChem
1P00IH4J-1g
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole
914306-50-6 95%
1g
$118.00 2024-04-20
A2B Chem LLC
AI61203-100mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole
914306-50-6 95%
100mg
$25.00 2024-07-18

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Water ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt → reflux; 1.5 h, reflux
1.3 Reagents: Phosphoric acid Solvents: Water ;  6 h, reflux; reflux → rt; rt → 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Water ;  pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  40 °C → 90 °C; 21 h, 90 °C
Referenz
Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films
Huckaba, Aron J.; et al, ACS Omega, 2018, 3(3), 2673-2682

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone ,  Water ;  2 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride ,  Water ;  reflux → 0 °C; 0 °C; overnight, rt
1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ;  1 d, rt
1.5 Reagents: Tetrafluoroboric acid Solvents: Water ;  overnight, 80 °C
Referenz
Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents
Micksch, Maik; et al, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, rt
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone ,  Water ;  2 h, reflux
2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride ,  Water ;  reflux → 0 °C; 0 °C; overnight, rt
2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ;  1 d, rt
2.5 Reagents: Tetrafluoroboric acid Solvents: Water ;  overnight, 80 °C
Referenz
Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents
Micksch, Maik; et al, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  40 °C → 90 °C; 21 h, 90 °C
Referenz
Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films
Huckaba, Aron J.; et al, ACS Omega, 2018, 3(3), 2673-2682

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Water ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt → reflux
1.3 Solvents: Water ;  1.5 h, reflux
1.4 Reagents: Phosphoric acid Solvents: Water ;  6 h, reflux; reflux → rt; rt → 0 °C
1.5 Reagents: Potassium hydroxide Solvents: Water ;  pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ;  40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
Referenz
Exploration of bis(arylimidazole) Iridium picolinate complexes
Huckaba, Aron J.; et al, ChemRxiv, 2017, 1, 1-7

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referenz
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, < 0 °C; 1 h, < 0 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  3 h, rt → reflux
2.2 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referenz
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referenz
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ;  0 °C; overnight, rt
2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ;  1 d, rt
2.2 Reagents: Tetrafluoroboric acid Solvents: Water ;  overnight, 80 °C
Referenz
Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents
Micksch, Maik; et al, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  3 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referenz
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate Solvents: Acetonitrile ;  1 d, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ;  overnight, 80 °C
Referenz
Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents
Micksch, Maik; et al, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ;  40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
Referenz
Exploration of bis(arylimidazole) Iridium picolinate complexes
Huckaba, Aron J.; et al, ChemRxiv, 2017, 1, 1-7

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  3 h, rt → reflux
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referenz
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
C-N-Cyclometalated Platinum(II) Complexes with Sterically Demanding 1,2-Diarylimidazole Ligands
Micksch, Maik; et al, Organometallics, 2014, 33(13), 3464-3473

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Raw materials

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preparation Products

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:914306-50-6)1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
A916906
Reinheit:99%
Menge:1g
Preis ($):167.0